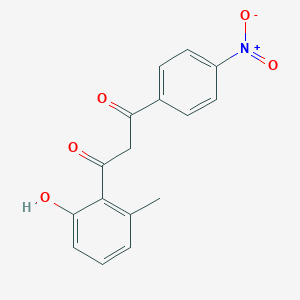
1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones This compound is characterized by the presence of two ketone groups and a hydroxyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione typically involves the condensation of 2-hydroxy-6-methylbenzaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 1-(2-Keto-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione or 1-(2-Carboxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione.
Reduction: Formation of 1-(2-Hydroxy-6-methylphenyl)-3-(4-aminophenyl)propane-1,3-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations that enhance its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione: Lacks the methyl group on the phenyl ring.
1-(2-Hydroxy-6-methylphenyl)-3-phenylpropane-1,3-dione: Lacks the nitro group on the phenyl ring.
1-(2-Hydroxy-6-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione: Has a methyl group instead of a nitro group on the phenyl ring.
Uniqueness
1-(2-Hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
106149-36-4 |
|---|---|
Molekularformel |
C16H13NO5 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
1-(2-hydroxy-6-methylphenyl)-3-(4-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13NO5/c1-10-3-2-4-13(18)16(10)15(20)9-14(19)11-5-7-12(8-6-11)17(21)22/h2-8,18H,9H2,1H3 |
InChI-Schlüssel |
CXRMBGJUHKUHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


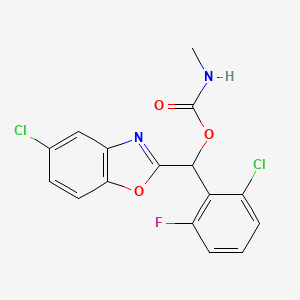
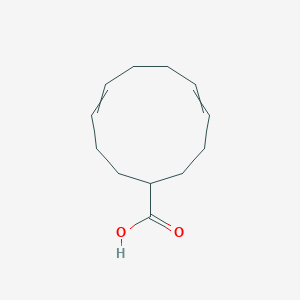

![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
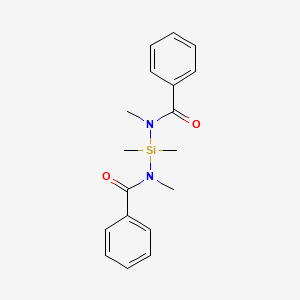


![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)

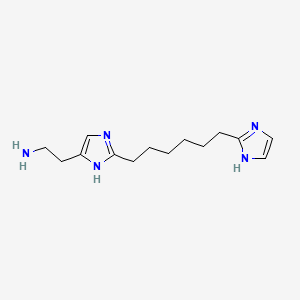

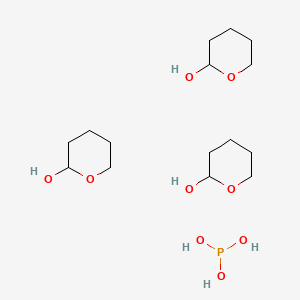
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
